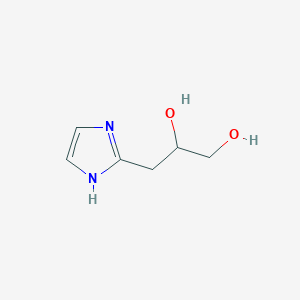

2-(2,3-Dihydroxypropyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)propane-1,2-diol |

InChI |

InChI=1S/C6H10N2O2/c9-4-5(10)3-6-7-1-2-8-6/h1-2,5,9-10H,3-4H2,(H,7,8) |

InChI Key |

LSIAFBPICWRWLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CC(CO)O |

Origin of Product |

United States |

Significance of Imidazole Scaffold in Contemporary Chemical and Biological Sciences

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in both chemistry and biology. researchgate.netmdpi.comnih.gov First synthesized in 1858, this small molecule possesses a unique chemical complexity that has made it a versatile building block in a multitude of scientific applications. mdpi.comresearchgate.net Its amphoteric nature, meaning it can act as both an acid and a base, and its high polarity contribute to its diverse reactivity and interactions. thieme-connect.de

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. researchgate.net This is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to bind to a wide array of enzymes and receptors. researchgate.net Consequently, imidazole derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications. researchgate.netresearchgate.net The imidazole nucleus is a key component in numerous FDA-approved drugs and is integral to several naturally occurring molecules essential for life, including the amino acid histidine, histamine, and biotin. nih.gov

The structural features of the imidazole ring, with its electron-rich nitrogen atoms, make it an attractive scaffold for the design of novel therapeutic agents. nih.gov Researchers have successfully developed imidazole-based compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netthieme-connect.de The ongoing and intensive exploration of imidazole derivatives in medicinal chemistry underscores their potential to yield novel treatments for a variety of diseases. nih.gov

Contextualizing the 2,3 Dihydroxypropyl Moiety in Organic and Medicinal Chemistry

The 2,3-dihydroxypropyl group, also known as a glycerol (B35011) moiety, is a significant functional group in organic and medicinal chemistry. Its defining feature is the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. These hydroxyl groups are polar and capable of forming hydrogen bonds, which can significantly influence a molecule's physical and chemical properties, such as its solubility in water and its ability to interact with biological targets.

In medicinal chemistry, the incorporation of hydroxyl groups can be a strategic approach to modulate the pharmacokinetic properties of a drug candidate. The 2,3-dihydroxypropyl moiety can enhance a molecule's hydrophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this moiety can serve as a scaffold for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially improved therapeutic properties.

The biological relevance of this moiety is highlighted by its presence in various natural and synthetic compounds. For instance, esters of 2,3-dihydroxypropanol are used as intermediates in the synthesis of more complex therapeutic molecules. nih.gov The structural similarity of compounds containing this moiety to endogenous molecules can lead to interactions with enzymes and receptors. For example, octadecanoic acid 2,3-dihydroxypropyl ester has been identified as a major component in a plant extract exhibiting antimicrobial and antioxidant activities. nih.gov The synthesis of molecules like 2,3-dihydroxypropionamide, which features a similar diol structure, is also explored for applications in drug development and materials science. thieme-connect.de

Research Trajectories and Scholarly Significance of 2 2,3 Dihydroxypropyl Imidazole Analogs

Foundational Imidazole Ring Synthesis Approaches

The construction of the imidazole ring is a fundamental step, with several established methods offering pathways to this heterocyclic core.

Multicomponent Reaction Strategies for Imidazole Core Assembly

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and procedural simplicity. The Debus-Radziszewski imidazole synthesis, first reported in 1858, stands as a cornerstone MCR for preparing imidazoles. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgresearchgate.netresearchgate.net The process is commercially utilized for the production of various imidazole compounds. wikipedia.org

The reaction is thought to occur in two main stages. First, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. This diimine then reacts with an aldehyde to cyclize and, after dehydration, form the imidazole ring. wikipedia.org A significant advantage of this method is its versatility, where a wide range of aldehydes can be employed to furnish the corresponding 2-substituted imidazoles. nih.gov For the synthesis of this compound, glyceraldehyde or a protected form thereof would be the logical aldehyde component to introduce the desired side chain directly during the ring formation.

A notable example from the literature, while not for the exact target molecule, demonstrates the feasibility of using aldehydes with similar hydroxy-functionalized side chains. In one study, an aldehyde featuring a 3-(tert-butylamino)-2-hydroxypropoxy group was successfully condensed with glyoxal (B1671930) and ammonia to yield the corresponding 2-substituted imidazole, albeit in a modest yield of 32.1%. scribd.com This precedent supports the potential of using glyceraldehyde in a similar fashion.

The reaction conditions for the Debus-Radziszewski synthesis have been optimized over the years, with various catalysts and conditions being reported to improve yields and reaction times. These include the use of microwave irradiation, ionic liquids, and various solid-supported acid catalysts. researchgate.net

Table 1: Selected Catalysts and Conditions for Debus-Radziszewski Imidazole Synthesis

| Catalyst/Condition | Reactants | Solvent | Yield | Reference |

|---|---|---|---|---|

| Lactic Acid | Aromatic aldehyde, benzil, ammonium (B1175870) acetate | None (160°C) | up to 92% | |

| Silicotungstic Acid | Aromatic aldehyde, benzil, ammonium acetate | Ethanol (reflux) | up to 94% | |

| Microwave Irradiation | Aromatic aldehyde, benzil, ammonium acetate | None | Good to excellent | nih.gov |

Tailored Cyclization and Condensation Protocols

Beyond multicomponent strategies, various cyclization and condensation reactions provide access to the imidazole core. These methods often involve the reaction of an α-functionalized carbonyl compound with an ammonia source. For instance, α-hydroxy ketones can react with aldehydes and ammonia to form substituted imidazoles. wikipedia.org Similarly, α-haloketones are common precursors, which upon reaction with an amidine or ammonia and an aldehyde, yield the imidazole ring. youtube.com

The Marckwald synthesis is another classical method that produces 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and isothiocyanates. The resulting thio-substituted imidazole can then be desulfurized to yield the 2-unsubstituted or 2-alkyl-substituted imidazole. ijarsct.co.in

Regioselective Introduction of the 2,3-Dihydroxypropyl Side Chain

A divergent approach to the target molecule involves first synthesizing the imidazole core and then introducing the 2,3-dihydroxypropyl group. This can be achieved through either C-alkylation at the 2-position or N-alkylation at one of the ring nitrogens.

N-Alkylation and C-Alkylation Techniques

N-Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by steric and electronic factors of the substituents, the nature of the alkylating agent, and the reaction medium. otago.ac.nz Generally, in basic media, alkylation occurs at the more sterically accessible nitrogen. For a pre-formed 2-substituted imidazole, alkylation would occur at the N-1 or N-3 position. To synthesize a derivative of the target compound, an imidazole could be alkylated with a suitable three-carbon electrophile containing a protected diol, such as a halide or tosylate derivative of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). Subsequent deprotection of the acetonide group would reveal the diol functionality. Numerous methods for N-alkylation of imidazoles have been reported, often using a base like sodium hydride or potassium hydroxide (B78521) in an inert solvent. nih.govresearchgate.netgoogle.com

C-Alkylation: Introducing the side chain at the C-2 position of an existing imidazole ring typically requires activation of this position. The C-2 proton of an N-protected imidazole is the most acidic and can be removed by a strong base, such as n-butyllithium, to form a 2-lithioimidazole species. This potent nucleophile can then react with a suitable electrophile. To install the 2,3-dihydroxypropyl side chain, one could use a protected three-carbon electrophile like (R)- or (S)-2,3-epoxy-1-propanol (glycidol) or a protected derivative.

Another strategy involves starting with 2-imidazolecarboxaldehyde. Reaction with a suitable two-carbon nucleophile (e.g., a Grignard or organolithium reagent) followed by reduction of the resulting ketone would furnish the desired side chain. However, this approach is less direct for obtaining the specific 2,3-dihydroxypropyl structure.

A highly effective strategy is the synthesis of 2-allylimidazole, which can then undergo dihydroxylation. The allyl group can be introduced via C-alkylation of a 2-lithioimidazole with an allyl halide.

Stereoselective Synthesis of Dihydroxypropyl Moiety

Creating a specific stereoisomer of this compound hinges on the stereoselective formation of the diol. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective conversion of alkenes to vicinal diols. wikipedia.orgorganic-chemistry.orgmdpi.comnumberanalytics.com

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant (such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide) and a chiral ligand. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), simplify the procedure. organic-chemistry.org

In the context of synthesizing the target molecule, 2-allylimidazole serves as an ideal precursor. Treatment of 2-allylimidazole with AD-mix-β would be expected to yield (R)-2-(2,3-dihydroxypropyl)imidazole, while AD-mix-α would produce the (S)-enantiomer. The reaction mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol and the reduced osmium species. wikipedia.org

Table 2: Sharpless Asymmetric Dihydroxylation for Stereoselective Diol Synthesis

| Reagent | Chiral Ligand Class | Expected Product from 2-Allylimidazole | Key Features | Reference |

|---|---|---|---|---|

| AD-mix-α | (DHQ)₂-PHAL | (S)-2-(2,3-dihydroxypropyl)imidazole | Delivers hydroxyl groups to the α-face of the olefin. | wikipedia.org |

Post-Synthetic Modifications and Functional Group Transformations

Once the core structure of this compound is assembled, it can be further modified to create a range of derivatives. The hydroxyl groups of the side chain can be selectively protected, for example as esters or ethers, allowing for further reactions on the imidazole ring without interference. For instance, the primary hydroxyl could be selectively protected over the secondary one due to steric accessibility.

The imidazole ring itself can undergo various functionalization reactions. Electrophilic substitution, such as halogenation, can occur at the C-4 and C-5 positions. The nitrogen atoms can also be further alkylated or acylated if desired. researchgate.net For example, novel imidazole-triazole hybrids have been synthesized via click chemistry, starting from a propargylated imidazole derivative. nih.gov Such post-synthetic modifications allow for the generation of a library of compounds based on the this compound scaffold for various applications. mdpi.comnih.gov

Development of High-Yield and Sustainable Synthetic Pathways for this compound and its Derivatives

The pursuit of high-yield and sustainable synthetic methodologies for imidazole-containing compounds is a focal point of contemporary organic chemistry, driven by the principles of green chemistry. While specific documented pathways for the direct synthesis of this compound are not extensively reported in publicly available literature, its synthesis can be conceptualized through established and sustainable methods for creating substituted imidazoles. The development of such pathways prioritizes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions to minimize waste and environmental impact.

A promising and historically significant route for the synthesis of imidazoles is the Debus-Radziszewski reaction. First reported in 1858, this method traditionally involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. pharmaguideline.comresearchgate.net For the synthesis of the parent imidazole, glyoxal and formaldehyde (B43269) are used. asianpubs.orgchemicalbook.com By substituting formaldehyde with a suitable aldehyde, a corresponding 2-substituted imidazole can be produced.

Theoretically, a sustainable pathway to this compound can be envisioned using glyceraldehyde, a renewable feedstock derivable from glycerol (B35011), as the aldehyde component in a Debus-Radziszewski-type reaction. This approach would involve the one-pot condensation of glyoxal, glyceraldehyde, and ammonia.

Key features of a sustainable synthesis would include:

Use of Renewable Feedstocks: Glycerol, a byproduct of biodiesel production, can be converted to glyceraldehyde or dihydroxyacetone, making the core components of the target molecule bio-based.

Green Solvents: The use of water, ethanol, or deep eutectic solvents (DESs) in place of traditional volatile organic compounds (VOCs) is a key aspect of green synthesis. pharmaguideline.com

Catalysis: Employing recyclable and non-toxic catalysts can significantly improve the sustainability of the process. Acid catalysts are often used, and solid acid catalysts or biodegradable catalysts like citric acid present greener alternatives.

Energy Efficiency: Methodologies such as microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating.

Another potential sustainable approach involves the Marckwald synthesis, which has been modernized to utilize unprotected carbohydrates and simple amine salts as biorenewable starting materials for the synthesis of thioimidazoles. durham.ac.uk A subsequent desulfurization step would yield the desired imidazole derivative. For instance, the reaction of dihydroxyacetone dimer, an amine salt, and potassium thiocyanate (B1210189) can produce substituted thioimidazoles, which can then be converted to the final product. durham.ac.uk

While specific yield and reaction condition data for the direct synthesis of this compound is scarce, data from the synthesis of other substituted imidazoles using sustainable methods can provide a benchmark for what might be achievable.

Table 1: Examples of Sustainable Synthesis of Substituted Imidazoles

| Imidazole Derivative | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trisubstituted Imidazoles | Benzil, Aromatic Aldehydes, Ammonium Acetate | Deep Eutectic Solvent (DMU:SnCl₂:HCl) | 60 °C, 45 min | Good to Excellent | pharmaguideline.com |

| 1,2,4,5-Tetrasubstituted Imidazoles | Benzil, Aldehydes, Primary Amine, Ammonium Acetate | 3-(N-morpholino)propane sulfonic acid (MOPS) / Ultrasonic Irradiation | Not specified | Great yields | google.com |

| Tri- and Tetrasubstituted Imidazoles | Isatin, Aldehyde Compounds, NH₄OAc | β-cyclodextrin / H₂O–EtOH | Reflux | 79 | nih.gov |

| 1,2,4,5-Tetrasubstituted Imidazoles | Benzil, Aldehydes, Anilines, Ammonium Acetate | Fe₃O₄@SiO₂/BNC (nanocomposite) | Solvent-free | High | nih.gov |

The data in Table 1 illustrates that high yields of various imidazole derivatives can be obtained under sustainable conditions, such as using deep eutectic solvents, biodegradable catalysts, or solvent-free methods. These examples underscore the potential for developing a high-yield, sustainable pathway for this compound by adapting these established green chemical principles. Future research would need to focus on the optimization of the reaction between glyceraldehyde or dihydroxyacetone, a suitable C2 source like glyoxal, and an ammonia source under such sustainable conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Unambiguous Structural Assignment via 1D (¹H, ¹³C) NMR

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of this compound. The chemical shift (δ) in these spectra, reported in parts per million (ppm), is highly sensitive to the electronic environment of each nucleus, offering a fingerprint of the molecular structure. oregonstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, distinct signals are expected for the protons on the imidazole ring, the dihydroxypropyl side chain, and the N-H proton of the imidazole ring. The chemical shifts are influenced by factors such as the electronegativity of nearby atoms and the aromaticity of the imidazole ring. researchgate.nettubitak.gov.tr The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons (J-coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon atom in the this compound molecule, including those in the imidazole ring and the dihydroxypropyl chain, will produce a distinct signal. mdpi.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. chemicalbook.com Tautomerization in unsymmetrically substituted imidazoles can sometimes lead to averaged signals or the presence of distinct signals for each tautomer, depending on the rate of exchange and the NMR timescale. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~145 |

| Imidazole C4 | ~7.0-7.5 | ~120-125 |

| Imidazole C5 | ~7.0-7.5 | ~120-125 |

| Imidazole N-H | Variable (broad) | - |

| Side Chain C1' | ~2.8-3.2 (CH₂) | ~30-35 |

| Side Chain C2' | ~3.8-4.2 (CH) | ~70-75 |

| Side Chain C3' | ~3.5-3.9 (CH₂) | ~65-70 |

| Side Chain OH | Variable (broad) | - |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions. oregonstate.edusysu.edu.cnpitt.edu

Elucidation of Complex Architectures using 2D (COSY, HSQC, HMBC, NOESY) NMR

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of more complex molecules by revealing through-bond and through-space correlations between nuclei. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the dihydroxypropyl side chain (H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.eduprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton at C4 of the imidazole ring will show a cross-peak with the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu HMBC is instrumental in connecting different parts of the molecule. For instance, it can show a correlation between the protons on the C1' of the side chain and the C2 carbon of the imidazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space proximity of protons, regardless of whether they are directly bonded. ipb.pt This is particularly useful for determining the stereochemistry and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous determination of the complex architecture of dihydroxypropyl imidazoles. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. sci.amcapes.gov.br

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. sci.amresearchgate.net The C-H stretching vibrations of the alkyl chain and the imidazole ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring give rise to absorptions in the 1400-1650 cm⁻¹ region. sci.am The C-O stretching of the alcohol groups would be visible in the 1050-1250 cm⁻¹ range.

Raman Spectrometry: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While O-H and N-H bonds often show weak Raman signals, the C=C and C=N bonds of the aromatic imidazole ring typically produce strong Raman bands, providing confirmatory evidence for the heterocyclic core.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Imidazole) | Stretching | 3200-3500 (broad) |

| C-H (Aromatic/Alkyl) | Stretching | 2850-3100 |

| C=N, C=C (Imidazole) | Stretching | 1400-1650 |

| C-O (Alcohol) | Stretching | 1050-1250 |

Note: These are general ranges and the exact peak positions can be influenced by hydrogen bonding and other intermolecular interactions. sci.amnist.gov

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate molecular mass, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum upon ionization provides clues about the molecule's structure. Common fragmentation pathways for this molecule could include:

Loss of water (H₂O): Dehydration from the dihydroxypropyl side chain is a likely fragmentation event.

Cleavage of the side chain: Fragmentation can occur at various points along the C-C bonds of the dihydroxypropyl group.

Cleavage of the imidazole ring: The heterocyclic ring can also undergo characteristic fragmentation. libretexts.org

By analyzing the mass-to-charge ratio (m/z) of the parent ion and the various fragment ions, the connectivity of the atoms within the molecule can be deduced, complementing the data obtained from NMR and vibrational spectroscopy. ncsu.edunih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers the definitive and most precise determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide:

Precise bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds.

Stereochemistry: The absolute configuration of any chiral centers, such as the C2' carbon of the dihydroxypropyl group.

Conformation: The specific spatial arrangement of the atoms in the crystal lattice.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the packing of the molecules in the crystal.

Although obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the "gold standard" for structural elucidation and provides an unambiguous picture of the molecule's solid-state architecture. The lack of readily available experimental crystal data for this compound suggests that such studies may not have been published or are challenging to perform. researchgate.net Theoretical calculations are often used to complement experimental data or to predict structures when experimental data is unavailable. researchgate.net

Computational and Theoretical Investigations of 2 2,3 Dihydroxypropyl Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal in this regard.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, help in determining optimized geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com For instance, studies on N-functionalized imidazoles have successfully used DFT to generate COSMO files for predicting thermophysical properties. mdpi.com

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic spectra. researchgate.net In studies of imidazole derivatives, TD-DFT calculations have been employed to predict absorption and emission spectra, providing insights into their photophysical properties. For example, in a study on azo sulfonamide compounds, TD-DFT was used to investigate their solvatochromism. While not the specific compound of interest, this highlights the capability of the method to predict spectroscopic behavior.

Table 1: Representative DFT-Calculated Properties of Imidazole Analogs

| Property | 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole | 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole |

| Bond Length (Å) | ||

| C1-N32 | 1.389 | 1.405 |

| Non-Linear Optical (NLO) Behavior | Greater than urea | Greater than urea |

| Methodology | DFT | DFT |

| Source | researchgate.net | researchgate.net |

This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the electron-donating and electron-accepting capabilities of a molecule, respectively. The HOMO-LUMO energy gap is a key indicator of chemical stability. kbhgroup.in

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For imidazole derivatives, the MEP map helps identify reactive sites. For instance, in two novel imidazole derivatives, MEP analysis identified the most reactive sites within the molecules. researchgate.net

Table 2: Frontier Molecular Orbital Energies of an Imidazole Analog

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| PIFHT* | -5.79 | -1.82 | 3.97 |

| Methodology | DFT/B3LYP/6-311G(d,p) | DFT/B3LYP/6-311G(d,p) | DFT/B3LYP/6-311G(d,p) |

| Source | kbhgroup.in | kbhgroup.in | kbhgroup.in |

*PIFHT: (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole, an example to illustrate FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including conformational changes and interactions with solvents. acs.org By simulating the movement of atoms over time, MD can reveal the preferred conformations of a molecule and how these are influenced by the surrounding environment.

For imidazole derivatives, MD simulations have been used to investigate the stability of protein-ligand complexes and to understand solvation effects. nih.govrsc.org For example, a 100 ns MD simulation study was conducted on cinnamates linked to imidazole/benzimidazole to evaluate the dynamic stability of their complexes with the target protein CYP51. nih.gov Such studies on analogs of 2-(2,3-dihydroxypropyl)imidazole would help in understanding its conformational flexibility and how the dihydroxypropyl chain interacts with water molecules, which is crucial for its solubility and biological activity.

Molecular Docking Studies of Dihydroxypropyl Imidazole Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arabjchem.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies on various imidazole derivatives have been performed to predict their binding affinities and interactions with different biological targets. nih.govresearchgate.netnih.gov For instance, docking analysis of novel imidazole derivatives against APO-liver alcohol dehydrogenase inhibitor and antihypertensive protein hydrolase inhibitor revealed binding affinities ranging from -8.3 to -10.0 kcal/mol, suggesting good potential for inhibitory activity. researchgate.net For this compound, docking studies could identify potential protein targets and elucidate the binding modes, highlighting the role of the dihydroxypropyl group in forming hydrogen bonds with amino acid residues in the active site.

Table 3: Representative Molecular Docking Results for Imidazole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Imidazole Derivative A1 | APO-liver alcohol dehydrogenase inhibitor | -8.3 |

| Imidazole Derivative A6 | APO-liver alcohol dehydrogenase inhibitor | -9.0 |

| Imidazole Derivative A1 | Antihypertensive protein hydrolase inhibitor | -9.2 |

| Imidazole Derivative A6 | Antihypertensive protein hydrolase inhibitor | -10.0 |

| Methodology | Molecular Docking | Molecular Docking |

| Source | researchgate.net | researchgate.net |

This table presents data for analogous compounds to illustrate the type of information obtained from molecular docking studies.

Predictive Modeling for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is a key component of SAR exploration.

For imidazole derivatives, SAR studies have been conducted to identify key structural features responsible for their therapeutic effects. nih.govchemijournal.com For example, a study on 2-substituted imidazoles as α2-adrenoceptor antagonists identified that a 1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole derivative was the most selective antagonist. nih.gov In the context of this compound, SAR studies could involve synthesizing and testing a series of analogs with modifications to the dihydroxypropyl chain or the imidazole ring to determine which structural motifs are crucial for a specific biological activity.

Mechanistic Biochemical Studies and Molecular Interactions

Investigation of Enzyme Binding and Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The following sections delve into the binding and modulation of key enzymes by imidazole-containing compounds, with a focus on the structural class to which 2-(2,3-Dihydroxypropyl)imidazole belongs.

Interaction with Cyclooxygenase (COX) Isoforms: Binding Site Analysis

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govnih.gov While non-selective NSAIDs inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1. youtube.comyoutube.com Consequently, there is significant interest in developing selective COX-2 inhibitors.

Research into imidazole (B134444) derivatives has revealed their potential as selective COX-2 inhibitors. nih.govresearchgate.net Docking studies have shown that certain imidazole-based compounds can fit into the catalytic pocket of the COX-2 enzyme, interacting with key active site residues. nih.govresearchgate.net A key difference between the active sites of COX-1 and COX-2 is the presence of a larger side pocket in COX-2, which can accommodate bulkier substituents. youtube.com This structural variance is exploited in the design of selective inhibitors.

For instance, studies on N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, a potent imidazole-based COX-2 inhibitor, revealed that the phenyl ring of the compound can bind within a lipophilic pocket formed by Trp387, Tyr385, and Val349 in the COX-2 active site. researchgate.net Furthermore, the methoxy (B1213986) group on this compound was found to have an additional hydrophobic interaction with Leu359, contributing to its high inhibitory activity and selectivity. nih.gov Another study on imidazopyrazolopyridines showed that while some derivatives exhibited good COX-2 selectivity, increasing the bulkiness did not always lead to better activity, highlighting the complexity of these interactions. mdpi.com

Table 1: Inhibitory Activity of Selected Imidazole Derivatives against COX Isoforms

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (5b) | >100 | 0.71 | 115 |

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)aniline (5d) | 138 | 2.5 | 55.2 |

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-bromoaniline (5c) | 125 | 1.2 | 104.1 |

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-chloroaniline (5a) | 78 | 3.6 | 21.6 |

| N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-nitroaniline (5e) | 110 | 1.8 | 61.1 |

Data sourced from a study on novel imidazole derivatives as selective COX-2 inhibitors. nih.gov

Inhibition of Mitogen-Activated Protein (MAP) Kinases: Mechanistic Insights

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. springernature.comijmphs.com The MAPK signaling pathways, which include the ERK, JNK, and p38 cascades, are often dysregulated in diseases like cancer and inflammatory conditions. springernature.comnih.gov

Several imidazole derivatives have been identified as potent inhibitors of MAP kinases, particularly p38 and JNK. nih.govnih.gov For example, the compound SB203580, a pyridinyl imidazole, is a known inhibitor of p38 MAP kinase and has been shown to also inhibit JNK activity in cultured cerebellar granule neurons. nih.gov Mechanistic studies suggest that these inhibitors often act by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. springernature.com The development of imidazopyrimidines as potent p38 inhibitors has been shown to suppress the production of the pro-inflammatory cytokine TNF-α in vivo. nih.gov

The interplay between different MAPK pathways is complex. For instance, inhibition of the p38 pathway has been shown to upregulate JNK and ERK activities in macrophages, suggesting a reprogramming of these pathways during cellular differentiation. nih.gov This highlights the intricate signaling networks that can be modulated by targeted kinase inhibitors. Novel imidazole derivatives have also been developed that selectively inhibit JNK, particularly JNK3, for potential use in treating degenerative brain diseases. google.com

Molecular Recognition in DNA-Interacting Enzymes (e.g., Topoisomerase II)

DNA topoisomerase enzymes are essential for managing the topological state of DNA during replication, transcription, and recombination. nih.gov They are important targets for anticancer drugs. Imidazole-containing compounds have been investigated for their ability to interact with DNA and inhibit topoisomerase enzymes. nih.govresearchgate.net

Some imidazole derivatives have demonstrated the ability to intercalate into DNA, a mechanism where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, leading to cell death. In addition to direct DNA interaction, certain imidazole-based compounds act as topoisomerase II inhibitors. nih.gov For example, a series of imidazole-2-thiones linked to acenaphthylenone were designed as hybrid scaffolds that could both intercalate with DNA and inhibit topoisomerase II. nih.gov

Studies have shown that DNA itself can exhibit enzyme-like catalytic functions, and imidazole derivatives can act as cofactors in these reactions. For instance, in the oxidative conversion of a non-fluorescent to a fluorescent compound, DNA's catalytic activity was enhanced in the presence of cinnamoyl imidazole. nih.gov This suggests a role for imidazole derivatives in facilitating electron transfer reactions involving DNA. nih.gov

Role in Histidine-Tag Based Protein Purification and Enzyme Assays

The imidazole ring of the amino acid histidine is fundamental to one of the most widely used protein purification techniques: immobilized metal affinity chromatography (IMAC). quora.comnih.govaddgene.org This method utilizes a polyhistidine-tag (His-tag) fused to a recombinant protein. addgene.orgthermofisher.com The His-tag, a sequence of six or more histidine residues, has a high affinity for immobilized metal ions like nickel (Ni²⁺) or cobalt (Co²⁺). quora.comaddgene.org

The purification process involves binding the His-tagged protein to a resin charged with these metal ions. sigmaaldrich.comfishersci.eu After washing away unbound proteins, the tagged protein is eluted. Imidazole is a key component in this elution step. quora.com Due to its structural similarity to the side chain of histidine, free imidazole in the elution buffer competes with the His-tag for binding to the metal ions, thus displacing and releasing the purified protein. quora.comsigmaaldrich.com

Low concentrations of imidazole are also often included in the binding and wash buffers to minimize the non-specific binding of endogenous proteins that may contain histidine clusters, thereby increasing the purity of the target protein. thermofisher.com The optimal concentration of imidazole for both washing and elution needs to be determined empirically to achieve a balance between yield and purity. sigmaaldrich.com

Table 2: Common Parameters in His-Tag Protein Purification using Imidazole

| Step | Imidazole Concentration Range | Purpose |

|---|---|---|

| Binding/Wash | 5-50 mM | To reduce non-specific binding of contaminating proteins. nih.govthermofisher.comsigmaaldrich.com |

| Elution | 100-500 mM | To competitively elute the His-tagged protein. nih.govthermofisher.comfishersci.eu |

Concentrations can vary depending on the specific protein, resin, and metal ion used.

Cellular and Subcellular Pathway Modulation

Beyond direct enzyme inhibition, small molecules can influence complex cellular pathways that are critical in various physiological and pathological processes.

Influence on Angiogenesis Pathways at a Molecular Level

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and also in pathological conditions like cancer and diabetic retinopathy. nih.govnih.gov The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis. nih.govnih.gov

Imidazole derivatives have been investigated for their anti-angiogenic properties. nih.govnih.gov Some hetaryl imidazoles have been identified as potent dual inhibitors of VEGF receptor-1 (VEGFR-1) and VEGF receptor-2 (VEGFR-2), with some compounds showing inhibitory activity in the nanomolar range. nih.gov By blocking the activation of these receptors, these compounds can inhibit downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. nih.gov

One particular imidazole-based alkaloid derivative, LCB54-0009, was found to suppress ocular angiogenesis by inhibiting the hypoxia-induced expression of angiopoietin-2 and VEGF-induced VEGFR-2 activation. nih.gov This compound's mechanism also involves effects on HIF-1α protein stability and NF-κB redox sensitivity. nih.gov The modulation of these pathways results in the downregulation of pro-angiogenic factors and the upregulation of anti-angiogenic factors. nih.gov

Biochemical Mechanisms of Anti-inflammatory Action

While direct studies on this compound are limited, the anti-inflammatory mechanisms of various imidazole derivatives have been well-documented, suggesting potential pathways for this compound. A primary mechanism involves the modulation of inflammatory mediators. For instance, certain imidazole derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. nih.gov

Another established mechanism is the suppression of pro-inflammatory cytokines. Studies on specific indole-imidazole hybrids have demonstrated their ability to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.gov Furthermore, some imidazole alkaloids have been observed to inhibit neutrophil degranulation and the generation of reactive oxygen species (ROS), which are critical components of the inflammatory response. researchgate.net This activity can also extend to decreasing the release of myeloperoxidase (MPO), an enzyme used by neutrophils to generate cytotoxic acids. researchgate.net

Table 1: Potential Anti-inflammatory Mechanisms of Imidazole Derivatives

| Mechanism of Action | Effect | Relevant Molecules/Pathways |

|---|---|---|

| Enzyme Inhibition | Reduction of pro-inflammatory prostaglandins. | Cyclooxygenase-2 (COX-2) |

| Cytokine Suppression | Decreased signaling of inflammation. | Nitric Oxide (NO), IL-6, TNF-α |

| Neutrophil Modulation | Inhibition of inflammatory cell degranulation and ROS. | Reactive Oxygen Species (ROS) |

| Enzyme Release Inhibition | Reduced generation of cytotoxic acids. | Myeloperoxidase (MPO) |

Induction of Apoptosis and Cell Signaling Pathway Perturbations in vitro

The induction of apoptosis, or programmed cell death, is a key therapeutic strategy, particularly in oncology. Various imidazole derivatives have demonstrated the ability to trigger this process in cancer cells through multiple signaling pathways. nih.gov One significant mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Certain novel imidazole compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Perturbations in critical cell signaling networks are another way imidazole derivatives exert their effects. Research has shown that some of these compounds can down-regulate AXL-Receptor Tyrosine Kinase (AXL-RTK) as well as target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. longdom.org The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various cancers. nih.gov

Furthermore, the induction of apoptosis by related heterocyclic compounds can be mediated through a caspase-dependent pathway. This involves the sequential activation of initiator caspases like caspase-8 and caspase-9, leading to the activation of the executioner caspase-3 and subsequent cleavage of cellular substrates such as PARP. researchgate.net This cascade can be initiated by events like the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol. researchgate.net

Table 2: Imidazole Derivative-Induced Apoptosis and Pathway Perturbations

| Pathway/Mechanism | Key Proteins/Genes Affected | Cellular Outcome |

|---|---|---|

| Intrinsic Apoptosis Pathway | Bax (Upregulation), Bcl-2 (Downregulation) | Apoptosis Induction |

| Wnt/β-catenin Signaling | c-Myc (Downregulation), Axin2 (Downregulation) | Anti-proliferative Effect |

| Receptor Tyrosine Kinase Signaling | AXL-RTK (Downregulation) | Anti-proliferative Effect |

| Caspase Cascade | Caspase-8, Caspase-9, Caspase-3 (Activation) | Programmed Cell Death |

Intermolecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of this compound is fundamentally governed by its interactions with macromolecules. The imidazole ring itself is an electron-rich, aromatic system capable of forming a variety of non-covalent bonds, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions with protein residues. jchemrev.comnih.gov The two nitrogen atoms in the ring can act as hydrogen bond donors or acceptors, facilitating precise binding within enzyme active sites or receptor pockets. nih.gov

Imidazole derivatives have been shown to interact directly with DNA. These interactions can occur through several modes. Pyrrole-imidazole (Py-Im) polyamides, for example, are known to bind to the minor groove of DNA in a sequence-specific manner. rsc.org Other imidazole-containing complexes, such as those with metal ions like copper and zinc, have been observed to interact with DNA through coordinate binding to the DNA bases or via an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net Such interactions can lead to the cleavage of DNA through oxidative or hydrolytic pathways. researchgate.net

In addition to DNA, these compounds interact with proteins. For instance, metal complexes of imidazole derivatives have been shown to bind to serum albumins, significantly influencing the protein's secondary structure. researchgate.net The ability of the imidazole scaffold to act as a versatile "guide" allows it to direct attached functional groups for optimal interactions with biological targets. ijpsjournal.com

Table 3: Modes of Interaction with Biological Macromolecules

| Macromolecule | Type of Interaction | Potential Consequence |

|---|---|---|

| DNA | Minor Groove Binding | Sequence-specific recognition |

| Intercalation | Disruption of DNA replication/transcription | |

| Coordinate Binding | Covalent attachment, DNA damage | |

| Strand Cleavage | Genotoxicity | |

| Proteins (Enzymes, Receptors) | Hydrogen Bonding | Specific binding and inhibition/activation |

| Hydrophobic Interactions | Stabilization of ligand-protein complex | |

| π-π Stacking | Binding to aromatic residues | |

| Influence on Secondary Structure | Alteration of protein function |

Stereochemical Implications in Biochemical Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of pharmaceuticals. nih.govbiomedgrid.com The majority of drugs derived from natural products are chiral and are often biosynthesized as a single, pure enantiomer. nih.gov The 2-(2,3-dihydroxypropyl) side chain of this compound contains a chiral carbon at the 2-position, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2,3-dihydroxypropyl)imidazole and (S)-2-(2,3-dihydroxypropyl)imidazole.

This chirality is critical because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. biomedgrid.com This can lead to significant differences in potency, metabolism, and even the nature of the pharmacological effect between enantiomers. nih.gov For example, in a study of a compound containing a similar 2-hydroxy-3-phenoxypropylamino side chain, the four possible stereoisomers each demonstrated distinct pharmacological profiles, with one isomer showing a significantly better combination of activities than the others. nih.gov

Applications in Chemical Research and Emerging Materials

The unique molecular architecture of 2-(2,3-Dihydroxypropyl)imidazole, featuring a reactive imidazole (B134444) ring and a versatile dihydroxypropyl side chain, positions it as a valuable compound in various domains of chemical research and materials science. Its applications range from the development of novel ionic liquids and coordination complexes to its use as a catalytic species and a foundational building block for complex organic molecules.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Synthetic Routes and Green Chemistry Approaches

The development of novel and environmentally benign synthetic methodologies is paramount for the sustainable production of 2-(2,3-Dihydroxypropyl)imidazole. While classical methods for imidazole (B134444) synthesis exist, future research should focus on innovative strategies that offer improved yields, reduced environmental impact, and greater accessibility.

One promising avenue lies in the exploration of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, offer inherent atom economy and procedural simplicity. iau.irnih.gov Investigating novel MCRs that can directly construct the this compound scaffold from readily available starting materials would be a significant breakthrough.

Furthermore, the principles of green chemistry should be central to the development of new synthetic routes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation or ultrasound. researchgate.netresearchgate.net For instance, exploring the use of biocatalysts or green catalysts like zeolites could offer highly selective and environmentally friendly synthetic pathways. nih.gov A key goal would be to develop a process that minimizes the generation of hazardous waste and maximizes the incorporation of all starting materials into the final product.

| Traditional Synthesis Drawbacks | Potential Green Chemistry Solutions |

| Use of hazardous solvents | Aqueous reaction media, ionic liquids, or solvent-free conditions |

| Harsh reaction conditions (high temp/pressure) | Microwave-assisted synthesis, sonochemistry, biocatalysis |

| Generation of toxic byproducts | Multicomponent reactions, use of recyclable catalysts |

| Use of stoichiometric reagents | Catalytic approaches with high turnover numbers |

Integration of Multi-Omics Data with Computational Predictions for Mechanistic Discovery

Understanding the precise biological mechanisms of action of this compound is a critical step towards its potential therapeutic application. A powerful future approach involves the integration of multi-omics data with sophisticated computational predictions . nih.govfrontiersin.orgnih.govmdpi.comfrontlinegenomics.com

This strategy would entail treating biological systems (e.g., cell cultures or model organisms) with the compound and subsequently analyzing the global changes at various molecular levels, including the genome, transcriptome, proteome, and metabolome. The resulting multi-omics datasets can provide a comprehensive snapshot of the cellular response to the compound. nih.govmdpi.com

These vast datasets can then be integrated and analyzed using advanced computational tools and machine learning algorithms. nih.govfrontiersin.org This can help to:

Identify key signaling pathways modulated by the compound.

Predict potential protein targets by correlating molecular changes with known protein functions. researchgate.netnih.govmdpi.comnih.gov

Generate hypotheses about the compound's mechanism of action that can be subsequently validated experimentally.

This integrated approach moves beyond traditional single-target screening and offers a more holistic understanding of the compound's biological effects.

Exploration of Novel Biomolecular Targets and Interaction Modes

The imidazole scaffold is a well-known pharmacophore present in numerous biologically active molecules, capable of interacting with a wide range of biological targets. researchgate.netnih.govnih.govresearchgate.netmdpi.comijpsjournal.com A key area of future research for this compound will be the systematic exploration of its potential biomolecular targets.

Computational docking studies can be employed as an initial screening method to predict the binding affinity of the compound to a vast library of known protein structures. nih.govmdpi.comnih.gov This can help to prioritize potential targets for further experimental validation. The dihydroxypropyl side chain introduces specific stereochemical and hydrogen-bonding capabilities that could lead to unique binding interactions not observed with other imidazole derivatives.

Experimental validation of these predicted targets can be achieved through various biophysical and biochemical techniques. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. Furthermore, structural biology techniques like X-ray crystallography or cryo-electron microscopy could reveal the precise atomic-level interactions between this compound and its target protein.

The unique structural features of the compound, particularly the dihydroxypropyl group, may enable it to interact with novel classes of proteins or to exhibit unique modes of action at known targets.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Interactions

To gain a dynamic understanding of how this compound interacts with its biological targets within a cellular environment, the development and application of advanced spectroscopic techniques for in situ monitoring are crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions in solution. nih.gov Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the small molecule are in close contact with a target protein. Two-dimensional NMR experiments, such as HSQC, can monitor changes in the chemical environment of the protein upon ligand binding. nih.gov

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy , can provide real-time information about conformational changes in both the small molecule and its target upon binding. sci.am Advanced techniques like time-resolved spectroscopy could even capture the dynamics of these interactions.

Furthermore, the development of fluorescently labeled derivatives of this compound could enable the use of fluorescence-based techniques, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization, to monitor binding events in real-time and within living cells. nih.govrsc.org These methods would provide invaluable insights into the kinetics and localization of the compound's interactions within a complex biological system.

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Binding epitopes, conformational changes, binding kinetics nih.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in vibrational modes upon binding, secondary structure changes in proteins sci.am |

| Raman Spectroscopy | Fingerprint of molecular interactions, can be used in aqueous solutions |

| Fluorescence Spectroscopy | Binding affinity, kinetics, and localization in cells (with labeled compounds) nih.govrsc.org |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its potential application in various scientific and therapeutic fields.

Q & A

Q. How can molecular dynamics simulations optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer : Simulate binding interactions over 100-ns trajectories using AMBER or GROMACS. Focus on hydrogen-bond persistence between dihydroxypropyl groups and catalytic residues (e.g., His159 in p38α MAP kinase). Validate with alanine scanning mutagenesis and surface plasmon resonance (SPR) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.